molecular formula C14H11FO2 B182309 4-(Benzyloxy)-3-fluorobenzaldehyde CAS No. 175968-61-3

4-(Benzyloxy)-3-fluorobenzaldehyde

Cat. No. B182309
Key on ui cas rn: 175968-61-3
M. Wt: 230.23 g/mol
InChI Key: UHPCUBUGXLMORP-UHFFFAOYSA-N
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Patent
US07361682B2

Procedure details

A mixture of methyl 2-azidoacetate, 4-benzyloxy-3-fluoro-benzaldehyde and sodium methanolate (in methanol) in toluene was reacted for 3 h at 0° C. The residue after filtration of the suspension was washed with methanol, partitioned between ethyl acetate and ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were dried with Na2SO4, evaporated to dryness and the residue taken up in p-xylene and brought to reflux temperature for 2 h. After concentration the mixture was left to crystallize and the formed crystals were filtered off and washed with toluene. The title compound was after drying at 40° C. under vacuum obtained as yellow crystals. MS (m/e): 300.3 (MH+, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-].[CH2:9]([O:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][C:18]=1[F:25])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:8][O:7][C:5]([C:4]1[NH:1][C:23]2[C:20]([CH:21]=1)=[CH:19][C:18]([F:25])=[C:17]([O:16][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH:24]=2)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)F
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted for 3 h at 0° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The residue after filtration of the suspension
WASH
Type
WASH
Details
was washed with methanol
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration the mixture
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
the formed crystals were filtered off
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
after drying at 40° C. under vacuum
CUSTOM
Type
CUSTOM
Details
obtained as yellow crystals

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1NC2=CC(=C(C=C2C1)F)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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